FFN 102 mesylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

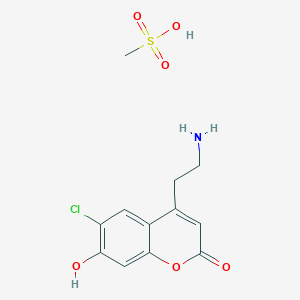

4-(2-aminoethyl)-6-chloro-7-hydroxychromen-2-one;methanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3.CH4O3S/c12-8-4-7-6(1-2-13)3-11(15)16-10(7)5-9(8)14;1-5(2,3)4/h3-5,14H,1-2,13H2;1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEZDFYRVIVZPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=C(C2=CC(=C(C=C2OC1=O)O)Cl)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Fluorescence Mechanism of FFN102 Mesylate

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of FFN102 mesylate, a fluorescent false neurotransmitter (FFN), detailing its mechanism of action, photophysical properties, and its application in neurobiology. FFN102 is a powerful tool for visualizing dopaminergic neurotransmission at the level of individual synapses.

Core Mechanism of Fluorescence Change

The fluorescence of FFN102 is fundamentally linked to its molecular structure and the pH of its surrounding environment.[1] FFN102 is a coumarin-based molecule containing a phenol group, which is responsible for its pH-dependent photophysical properties.[1] The mechanism can be understood as an equilibrium between two states: the protonated phenol form and the deprotonated phenolate form.[1][2]

-

In Acidic Environments (Low Fluorescence): Inside synaptic vesicles, the environment is acidic (pH ≈ 5.0-5.5).[1] In this state, the phenol group of FFN102 is protonated. This protonated form has an absorption and excitation maximum at approximately 340 nm and exhibits low fluorescence intensity.[1][3]

-

In Neutral Environments (High Fluorescence): Upon exocytosis, FFN102 is released into the neutral pH of the cytoplasm or the extracellular space (pH ≈ 7.4).[1] In this environment, the phenol group deprotonates to form a phenolate. This deprotonated form has a shifted excitation maximum of around 370 nm and is significantly more fluorescent.[1][3][4]

While the excitation maximum is pH-dependent, the emission maximum remains largely independent of pH, consistently observed at approximately 435-453 nm.[1][3] The key change is the dramatic increase in fluorescence intensity as the probe moves from the acidic vesicle to the neutral extracellular space.[1] This "switching" property makes FFN102 an excellent reporter for optically measuring the release of synaptic vesicle contents.[1][4][5]

Biological Pathway and Interaction

FFN102 was designed as a fluorescent analog of dopamine to hijack the natural machinery of dopaminergic neurons.[6] Its journey and function within the neuron follow a distinct pathway.

-

Uptake: FFN102 is a highly polar compound that is selectively taken up from the extracellular space into the cytoplasm of dopaminergic neurons via the Dopamine Transporter (DAT).[1] This process is competitive and can be blocked by DAT inhibitors such as cocaine and nomifensine.[1]

-

Vesicular Sequestration: Once inside the neuron's cytoplasm, FFN102 is recognized and transported into synaptic vesicles by the Vesicular Monoamine Transporter 2 (VMAT2).[1][4] This is the same transporter responsible for loading dopamine into vesicles.[7]

-

Storage and Quenching: Inside the acidic lumen of the synaptic vesicle, FFN102 reverts to its protonated, low-fluorescence state.[1]

-

Activity-Dependent Release: Neuronal depolarization, induced by electrical stimulation or high potassium concentrations, triggers the fusion of these vesicles with the presynaptic membrane, leading to the exocytotic release of FFN102 into the synaptic cleft.[1]

-

Signal Generation: The transition to the neutral pH of the synaptic cleft causes FFN102 to deprotonate and fluoresce brightly, providing a direct optical signal of neurotransmitter release.[1][5] This process can be monitored either by the increase in fluorescence in the extracellular space or by the corresponding decrease in fluorescence within the presynaptic terminal (destaining).[1][6]

Quantitative Data Summary

The key photophysical and chemical properties of FFN102 mesylate are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₀NClO₃·CH₃SO₃H | [3] |

| Molecular Weight | 335.76 g/mol | [3] |

| logD (pH 7.4) | -1.45 | [1] |

| pKa | 6.2 | [1] |

| Solubility (Water) | up to 20 mM (with gentle warming) | [3] |

| Solubility (DMSO) | up to 100 mM | [3] |

| Spectral Property | Acidic (pH 5.0) | Neutral (pH 7.4-7.5) | Reference(s) |

| Excitation Maximum | ~340 nm | ~370 nm | [1][3] |

| Emission Maximum | ~435-453 nm | ~435-453 nm | [1][3] |

| Relative Fluorescence | Low | High | [1][4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of FFN102. The following protocols are based on established research.

FFN102 Loading and Imaging in Acute Brain Slices

This protocol describes the procedure for labeling dopaminergic terminals in brain tissue.[1]

Materials:

-

FFN102 mesylate stock solution (e.g., in DMSO or water)

-

Oxygenated artificial cerebrospinal fluid (ACSF)

-

Acute brain slices (e.g., mouse striatum)

-

Incubation and imaging chambers

Procedure:

-

Loading: Incubate freshly prepared brain slices in oxygenated ACSF containing 10 µM FFN102 for 30-45 minutes at room temperature.[1]

-

Wash: Transfer the slices to an imaging chamber and continuously superfuse with oxygenated ACSF for at least 5-10 minutes to wash out unbound FFN102 from the extracellular space.[1]

-

Imaging: Visualize FFN102-labeled presynaptic terminals (puncta) using fluorescence microscopy. For pH-ratiometric imaging, alternate excitation between 340 nm and 370 nm.[1]

-

Stimulated Release: To measure neurotransmitter release, evoke exocytosis by perfusing the slice with ACSF containing a high concentration of potassium (e.g., 40 mM KCl) or by using local electrical stimulation.[1] Monitor the subsequent loss of fluorescence from the puncta.[1]

Control Experiment: To confirm that uptake is DAT-dependent, pre-incubate slices with a DAT inhibitor (e.g., 1 µM nomifensine for 10 minutes) before and during the FFN102 incubation step. This should result in a significant decrease in labeled terminals.[1]

Live-Cell Imaging of DAT Activity

This protocol is adapted for measuring the rate of FFN102 uptake in cultured dopaminergic neurons.[8]

Materials:

-

Cultured midbrain dopaminergic neurons

-

FFN102 mesylate

-

Hank's Balanced Salt Solution (HBSS)

-

Confocal microscope

Procedure:

-

Baseline: Place the cell culture dish on the microscope stage and locate a suitable field of view.

-

Application: Add 10 µM FFN102 in HBSS to the cells.[8]

-

Time-Series Imaging: Immediately begin a time-series acquisition, capturing images every 5 seconds. Use a 405 nm laser for excitation and collect emission between 405 nm and 470 nm.[8]

-

Analysis: Measure the rate of increase in fluorescence intensity inside the cells over time to determine the rate of FFN102 uptake through DAT.[8]

Logical Relationships

The core principle of FFN102 relies on the direct relationship between pH, the protonation state of the molecule, and its resulting fluorescence output.

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. FFN102 (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]

- 5. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

FFN 102 Mesylate: A Technical Guide to its Spectral Properties and pH Dependence

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN 102 mesylate is a powerful scientific tool, a pH-responsive fluorescent false neurotransmitter (FFN) that offers a unique window into the workings of dopaminergic systems.[1] As a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), FFN 102 allows for the visualization of dopamine uptake, packaging into synaptic vesicles, and release from individual presynaptic terminals.[1][2] Its fluorescence is highly dependent on the surrounding pH, making it an invaluable probe for studying the pH dynamics of synaptic vesicles and the process of exocytosis.[2][3][4][5] This technical guide provides an in-depth overview of the spectral properties of this compound, its pH-dependent behavior, and the experimental protocols for its characterization and use.

Core Spectral and Physicochemical Properties

FFN 102 is a synthetic compound based on a coumarin scaffold, which is responsible for its fluorescent properties.[2] The key features that govern its utility as a fluorescent probe are detailed below.

| Property | Value | Reference |

| Molecular Weight | 335.76 g/mol | [1] |

| Purity | >98% | [6][7] |

| Solubility | Soluble in water to 50 mM and in DMSO to 100 mM | [6][7] |

| logD (pH 7.4) | -1.45 | [2] |

| pKa | 6.2 | [2][5] |

pH-Dependent Spectral Properties

The fluorescence of FFN 102 is intimately linked to the pH of its environment. This property arises from the protonation state of the hydroxyl group on the coumarin ring.[2] In the acidic environment of synaptic vesicles (pH ~5.0-5.6), the hydroxyl group is protonated, leading to distinct spectral characteristics compared to the neutral pH of the cytoplasm and extracellular space (pH ~7.4), where it is deprotonated.[2][4][5] This pH sensitivity allows for the ratiometric measurement of pH in the excitation spectrum and a significant increase in fluorescence intensity upon release from the acidic vesicle into the neutral extracellular space.[2][3]

| Spectral Property | Acidic Conditions (pH 5.0) | Neutral Conditions (pH 7.4-7.5) | Reference |

| Absorption Maximum | 331 nm | 371 nm | [2] |

| Excitation Maximum | 340 nm | 370 nm | [1][2] |

| Emission Maximum | 435 nm | 435 nm (or 453 nm) | [1][2] |

| Fluorescence Intensity | Low | High (4.6-fold increase from pH 5.3 to 7.3) | [3] |

Signaling Pathway and Mechanism of Action

The utility of FFN 102 as a fluorescent probe for dopaminergic neurotransmission stems from its specific interaction with key proteins in the dopamine lifecycle. The following diagram illustrates the pathway of FFN 102 uptake, vesicular packaging, and release.

References

- 1. This compound | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]

- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus | eLife [elifesciences.org]

- 6. FFN102 (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

FFN102 Mesylate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

FFN102 mesylate is a powerful tool in neuroscience research, functioning as a fluorescent false neurotransmitter (FFN). This synthetic compound serves as a selective substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), enabling the visualization and functional analysis of dopaminergic systems.[1] Its unique pH-sensitive fluorescence makes it particularly valuable for studying the dynamics of dopamine uptake, storage, and release at the level of individual synapses.[1][2]

Core Mechanism and Applications

FFN102 is designed to mimic endogenous dopamine, allowing it to be actively taken up into dopaminergic neurons via DAT.[1] Once inside the neuron, it is packaged into synaptic vesicles by VMAT2.[1][3] The fluorescence of FFN102 is highly dependent on the surrounding pH. In the acidic environment of synaptic vesicles (pH ~5.0), its fluorescence emission is lower, while in the more neutral pH of the cytoplasm and extracellular space (pH ~7.4), its fluorescence is significantly brighter.[1] This property allows researchers to optically track the movement of FFN102 from the acidic vesicles to the extracellular space during exocytosis, providing a direct measure of neurotransmitter release.[1]

Key applications of FFN102 mesylate in neuroscience include:

-

Identifying and labeling dopaminergic neurons and their processes: Its selectivity for DAT allows for precise visualization of dopamine cell bodies, dendrites, and presynaptic terminals in brain tissue.[1]

-

Measuring dopamine transporter (DAT) activity: The rate of FFN102 uptake into neurons can be used to quantify DAT function.[1][4]

-

Monitoring vesicular loading and storage: As a VMAT2 substrate, FFN102 accumulation within vesicles can be used to study the function of this transporter.[1][3]

-

Visualizing and quantifying dopamine release: The pH-dependent increase in fluorescence upon exocytosis enables the optical measurement of evoked and spontaneous neurotransmitter release from individual synaptic terminals.[1]

-

Investigating the effects of pharmacological agents: FFN102 can be used to study how drugs, such as amphetamine, affect dopamine uptake and release.[1]

Physicochemical and Photophysical Properties

FFN102 mesylate is a polar compound, a characteristic designed to minimize non-specific tissue labeling and passive diffusion across cell membranes.[1] Its fluorescence properties are central to its utility as a research tool.

| Property | Value | Reference |

| Molecular Weight | 335.76 g/mol | |

| Formula | C₁₁H₁₀NClO₃·CH₃SO₃H | |

| Excitation Maximum (pH 5.0) | 340 nm | [1] |

| Excitation Maximum (pH 7.5) | 370 nm | [1] |

| Emission Maximum | 435 nm (independent of pH) | [1] |

| pKa | 6.2 | [1] |

| logD (pH 7.4) | -1.45 | [1] |

Experimental Protocols

Loading and Imaging of FFN102 in Acute Brain Slices

This protocol is adapted from Rodriguez et al. (2013) for studying dopamine dynamics in ex vivo brain tissue.[1]

Materials:

-

FFN102 mesylate

-

Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂, 5% CO₂)

-

Acute brain slices (e.g., coronal slices of mouse striatum, 300 µm thick)

-

Incubation chamber

-

Imaging chamber (e.g., Warner Instruments QE-1)

-

Two-photon microscope

Procedure:

-

Slice Preparation: Prepare acute brain slices using a vibratome and allow them to recover for at least 1 hour at room temperature in oxygenated ACSF.

-

FFN102 Loading: Incubate the slices in a solution of 10 µM FFN102 in oxygenated ACSF for 30-45 minutes at room temperature.[1]

-

Washing: Transfer the slices to the imaging chamber and perfuse with oxygenated ACSF at a rate of 1-3 mL/min for 5-10 minutes to wash out excess FFN102.[1]

-

Imaging: Acquire images using a two-photon microscope. The pH-dependent excitation of FFN102 can be utilized for ratiometric imaging.

-

Stimulation (for release studies): To evoke neurotransmitter release, locally apply electrical stimulation (e.g., 10 Hz train) with a bipolar electrode or perfuse with ACSF containing a high concentration of potassium (e.g., 40 mM KCl).[1]

Measuring FFN102 Uptake in Cell Culture

This protocol is based on a method for measuring DAT activity in cultured midbrain dopaminergic neurons.[4]

Materials:

-

Cultured dopaminergic neurons

-

FFN102 mesylate (10 µM)

-

Hank's Balanced Salt Solution (HBSS)

-

DAT inhibitor (e.g., 5 µM nomifensine) for control experiments

-

Confocal microscope

Procedure:

-

Cell Preparation: Wash cultured cells once with HBSS at room temperature.[4]

-

Control (Optional): For specificity control, pre-treat a separate well of cells with a DAT inhibitor (e.g., 5 µM nomifensine) for 10 minutes in HBSS.[4]

-

FFN102 Application: Add 10 µM FFN102 in HBSS to the cells.[4]

-

Time-Lapse Imaging: Immediately begin acquiring a time-series of images using a confocal microscope with a 405 nm laser for excitation and collecting emission between 405 nm and 470 nm.[4] Capture an image every 5 seconds.[4]

-

Data Analysis: Measure the rate of increase in fluorescence intensity inside the cells over time to determine the rate of FFN102 uptake.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving FFN102 in a dopaminergic neuron and a typical experimental workflow for its use.

Caption: Mechanism of FFN102 action in a dopaminergic neuron.

Caption: General experimental workflow for FFN102 imaging.

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

Unraveling the pH-Dependent Fluorescence of FFN 102 Mesylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and applications of FFN 102 mesylate, a powerful fluorescent probe whose emission characteristics are intrinsically linked to environmental pH. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and its utility in neurobiological research and drug development, particularly in the study of dopaminergic systems.

Core Mechanism: A Tale of Protonation and Fluorescence

This compound, chemically known as 4-(2-Aminoethyl)-6-chloro-7-hydroxy-2H-1-benzopyran-2-one methanesulfonate, is a fluorescent false neurotransmitter (FFN) designed to mimic endogenous monoamines. Its remarkable pH sensitivity stems from a phenol group located at the 7-position of its coumarin nucleus.[1] This phenol group can exist in either a protonated or deprotonated (phenolate) form, an equilibrium that is governed by the surrounding pH.[1]

The protonation state of this phenol group directly influences the molecule's photophysical properties.[1] At acidic pH, such as that found within synaptic vesicles (approximately pH 5-5.6), the phenol group is predominantly protonated.[1][2] Upon exocytosis into the neutral pH of the synaptic cleft (approximately pH 7.4), the phenol group deprotonates.[1][2] This transition leads to a significant shift in the absorption and excitation spectra and a marked increase in fluorescence emission, making FFN 102 an excellent tool for monitoring vesicular release.[1][3]

The probe is a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), allowing it to be selectively taken up into dopaminergic neurons and packaged into synaptic vesicles.[2] This specificity makes it an invaluable tool for studying the dynamics of dopamine release and reuptake at the level of individual synapses.[1][3]

Quantitative Photophysical Properties

The pH-dependent spectral characteristics of this compound are summarized below, providing a clear overview of its performance under different pH conditions.

| Property | Value | pH Condition | Reference |

| pKa | 6.2 | - | [1][2] |

| Excitation Maximum | 340 nm | 5.0 | [1] |

| 370 nm | 7.4 - 7.5 | [1] | |

| Emission Maximum | 453 nm | 5.0 | [1] |

| 435 - 453 nm | 7.4 - 7.5 | [1] | |

| logD (pH 7.4) | -1.45 | 7.4 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate dopaminergic neurotransmission.

Preparation of this compound Stock Solutions

A stock solution of this compound is the starting point for most experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or aqueous buffer

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Based on the product's molecular weight (typically around 335.76 g/mol , but batch-specific values should be checked), calculate the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM).

-

Add the appropriate volume of DMSO or buffer to the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved.

-

Briefly centrifuge the vial to collect the solution at the bottom.

-

Store the stock solution at -20°C, protected from light.

Loading of FFN 102 into Brain Slices

This protocol describes the loading of FFN 102 into acute brain slices to visualize dopaminergic terminals.

Materials:

-

Acute brain slices (e.g., mouse striatal slices)

-

Artificial cerebrospinal fluid (ACSF), oxygenated (95% O2 / 5% CO2)

-

This compound stock solution

-

Incubation chamber

-

Imaging chamber (e.g., Warner Instruments QE-1)

-

Perfusion system

Procedure:

-

Prepare oxygenated ACSF.

-

Dilute the this compound stock solution in the oxygenated ACSF to a final concentration of 10 µM.[1]

-

Incubate the brain slices in the FFN 102-containing ACSF for 30-45 minutes at room temperature.[1]

-

After incubation, transfer the slices to an imaging chamber.

-

Hold the slices in place using a platinum wire and nylon holder.[1]

-

Perfuse the slices with fresh, oxygenated ACSF at a rate of 1-3 mL/min for 5-10 minutes to wash out excess probe before imaging.[1]

Live-Cell Imaging of FFN 102 Uptake in Cultured Neurons

This protocol outlines the measurement of FFN 102 uptake rates in cultured midbrain dopaminergic neurons.[4]

Materials:

-

Cultured midbrain dopaminergic neurons

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound stock solution

-

Dopamine transporter (DAT) inhibitor (e.g., nomifensine) for control experiments

-

Confocal microscope with a 405 nm laser

Procedure:

-

Add 10 µM FFN 102 in HBSS to the cultured cells.[4]

-

Immediately begin a time-series acquisition using a confocal microscope, with an exposure every 5 seconds.[4]

-

Excite the FFN 102 using the 405 nm laser line and collect emission between 405 nm and 470 nm.[4]

-

To confirm DAT-specificity, pre-treat a separate well of cells with a DAT inhibitor (e.g., 5 µM nomifensine) for 10 minutes before adding FFN 102.[4]

-

Measure the rate of fluorescence intensity increase inside the cells over time to determine the rate of FFN 102 uptake.[4]

-

To observe release dynamics, depolarize the cells by adding 50 mM KCl after the dye has been taken up.[4]

Measurement of pH-Dependent Fluorescence Spectra

This protocol details the characterization of the fluorescence properties of FFN 102 at different pH values.

Materials:

-

This compound

-

A series of buffers with a range of pH values (e.g., pH 2-10)

-

Spectrofluorometer

Procedure:

-

Prepare solutions of FFN 102 in each of the pH buffers.

-

Acquire the absorption spectra for each solution to determine the absorption maxima at different pH levels.[1]

-

To measure the excitation spectra, set the emission wavelength to 453 nm and scan a range of excitation wavelengths for each pH solution.[1]

-

To measure the emission spectra, excite the samples at their respective excitation maxima for acidic (e.g., 340 nm at pH 5.0) and neutral/basic (e.g., 370 nm at pH 7.4) conditions and scan the emission wavelengths.[1]

Visualizing the Process: From Uptake to Release

The journey of FFN 102 from the extracellular space to its release from a dopaminergic neuron can be visualized as a clear workflow.

Caption: Workflow of FFN 102 uptake, packaging, and release.

The signaling pathway of dopamine, which FFN 102 is designed to trace, involves synthesis, packaging, release, and reuptake.

Caption: Simplified dopamine synthesis, release, and reuptake pathway.

Applications in Drug Development and Neuroscience Research

The unique properties of this compound make it a versatile tool for:

-

High-throughput screening: Assessing the activity of compounds that modulate DAT and VMAT2 function.

-

Disease modeling: Studying alterations in dopamine neurotransmission in models of diseases like Parkinson's disease, schizophrenia, and addiction.[1]

-

Synaptic plasticity: Investigating the mechanisms underlying changes in synaptic strength and dopamine release.[1]

-

Functional neuroanatomy: Mapping dopaminergic projections and identifying active release sites in various brain regions.[1][3]

-

Pharmacology: Optically examining the mechanisms of action of drugs that affect dopamine signaling, such as amphetamines.[1]

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evoked transients of pH-sensitive fluorescent false neurotransmitter reveal dopamine hot spots in the globus pallidus | eLife [elifesciences.org]

- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

FFN102 Mesylate for Labeling Dopaminergic Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of FFN102 mesylate, a fluorescent false neurotransmitter, for the selective labeling and functional analysis of dopaminergic neurons. It details the underlying mechanisms, experimental protocols, and key quantitative data to facilitate its application in neuroscience research and drug development.

Introduction

FFN102 is a powerful tool for visualizing and studying dopaminergic systems. As a fluorescent analog of dopamine, it is selectively taken up by dopaminergic neurons through the dopamine transporter (DAT) and packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1][2] Its pH-sensitive fluorescence makes it particularly valuable for monitoring vesicular pH and the dynamics of dopamine release.[1][3] This guide offers an in-depth look at the properties and applications of FFN102 for researchers in the field.

Mechanism of Action

FFN102 mimics the behavior of endogenous dopamine, allowing it to trace the entire lifecycle of a neurotransmitter within a dopaminergic neuron. This process involves:

-

Uptake: FFN102 is actively transported from the extracellular space into the cytoplasm of dopaminergic neurons by the dopamine transporter (DAT).[1][4]

-

Vesicular Packaging: Once inside the neuron, FFN102 is recognized as a substrate by the vesicular monoamine transporter 2 (VMAT2) and is sequestered into synaptic vesicles.[2]

-

Storage: Within the acidic environment of the synaptic vesicles (pH ~5.5), the fluorescence of FFN102 is significantly quenched.[1]

-

Release: Upon neuronal stimulation, the synaptic vesicles fuse with the presynaptic membrane, releasing FFN102 into the synaptic cleft. The neutral pH of the extracellular space (pH ~7.4) causes a dramatic increase in FFN102 fluorescence, allowing for the optical detection of neurotransmitter release events.[1][5]

Quantitative Data

The following tables summarize the key quantitative properties of FFN102 mesylate.

Table 1: Physicochemical and Photophysical Properties

| Property | Value | Reference |

| Molecular Weight | 335.76 g/mol | [2] |

| Excitation Maximum (pH 5.0) | 340 nm | [1][2] |

| Excitation Maximum (pH 7.5) | 370 nm | [1][2] |

| Emission Maximum (pH 5.0 & 7.5) | 435 nm | [2] |

| Two-Photon Excitation | 760 nm | [1] |

| pKa | 6.2 | [1] |

Table 2: Biological and Pharmacological Properties

| Property | Value | Reference |

| Selectivity | Substrate for DAT and VMAT2 | [2] |

| Colocalization with TH-GFP | 91.1 ± 1.9% of FFN102-labeled puncta are TH-GFP positive | [1] |

| Affinity for DAT (Km-apparent shift) | 10 µM FFN102 shifts DA Km-apparent to ~3 µM | [4] |

| Affinity for DAT (Ki) | ~4.2 µM (estimated) | [4] |

Experimental Protocols

This section provides detailed methodologies for the use of FFN102 in labeling and imaging dopaminergic neurons.

Live-Cell Imaging of FFN102 Uptake in Cultured Dopaminergic Neurons

This protocol describes the measurement of DAT activity in cultured midbrain dopaminergic neurons by monitoring the rate of FFN102 uptake.[6]

Materials:

-

FFN102 mesylate (e.g., from Abcam, Tocris)[6]

-

Hanks' Balanced Salt Solution (HBSS)

-

Dopamine Transporter (DAT) inhibitor (e.g., Nomifensine)

-

Potassium Chloride (KCl)

-

Confocal microscope with a 405 nm laser and emission detection between 405-470 nm[6]

Procedure:

-

Cell Preparation: Plate midbrain dopaminergic neurons on appropriate culture vessels and maintain until the desired stage of development.

-

Washing: Gently wash the cells once with HBSS at room temperature.[6]

-

FFN102 Incubation: Add 10 µM FFN102 in HBSS to the cells.[6]

-

Time-Series Imaging: Immediately begin a time-series acquisition using a confocal microscope. Capture images every 5 seconds using the 405 nm laser for excitation and collecting emission between 405-470 nm to measure the uptake of the dye into the cells.[6]

-

Control for Specificity: In a separate well, pre-treat cells with 5 µM of the DAT inhibitor nomifensine for 10 minutes in HBSS before adding FFN102. This will serve as a negative control to confirm DAT-specific uptake.[6]

-

Evoked Release (Optional): After sufficient uptake, depolarize the cells by adding 50 mM KCl to the medium to observe FFN102 release dynamics.[6]

-

Data Analysis: Measure the rate of fluorescence intensity increase inside the cells over the time-series to determine the rate of FFN102 uptake through the dopamine transporter.[6]

Two-Photon Imaging of FFN102 in Acute Brain Slices

This protocol details the labeling and imaging of dopaminergic neurons in acute brain slices using two-photon microscopy.[1]

Materials:

-

FFN102 mesylate

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2

-

Vibratome or similar tissue slicer

-

Two-photon microscope with a tunable laser (e.g., Ti:Sapphire)

Procedure:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., striatum, midbrain) using a vibratome in ice-cold, oxygenated aCSF.

-

Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, followed by storage at room temperature.

-

FFN102 Loading: Incubate the slices in aCSF containing 10 µM FFN102 for 30 minutes at 32-34°C.[1]

-

Washing: Transfer the slices to a perfusion chamber and wash with fresh, oxygenated aCSF for 5-10 minutes before imaging.[1]

-

Two-Photon Imaging:

-

Visualize dopaminergic terminals and cell bodies at a depth of >30 µm into the slice.[1]

-

Excite FFN102 at 760 nm.[1]

-

Collect emission in the range of 430-470 nm or 440-500 nm.[1]

-

For colocalization studies with GFP-expressing neurons (e.g., TH-GFP mice), use an excitation wavelength of 910 nm for GFP and collect emission between 510-580 nm.[1]

-

Evoked Release of FFN102

This protocol describes how to stimulate the release of FFN102 from labeled dopaminergic terminals.

Methods of Stimulation:

-

High Potassium Depolarization: Perfuse the FFN102-labeled slice with aCSF containing 40 mM KCl for 5 minutes. This will induce widespread depolarization and neurotransmitter release.[1]

-

Electrical Stimulation:

-

Place a bipolar stimulating electrode near the region of interest in the FFN102-labeled slice.

-

Acquire baseline images for a period (e.g., 140 seconds) without stimulation.[1]

-

Apply a stimulus train (e.g., 10 Hz) for a defined period (e.g., 300 seconds).[1]

-

Monitor the change in fluorescence intensity at the labeled puncta. An initial increase in fluorescence is expected as FFN102 is released into the neutral pH of the extracellular space, followed by a decrease as it diffuses away.[1]

-

Visualizations

The following diagrams illustrate key processes and workflows related to the use of FFN102.

Caption: FFN102 uptake and release pathway in a dopaminergic neuron.

Caption: General experimental workflow for FFN102 labeling and imaging.

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-techne.com [bio-techne.com]

- 3. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]

- 4. pnas.org [pnas.org]

- 5. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

Probing Dopaminergic Synaptic Function: A Technical Guide to Exploratory Studies Using FFN102 Mesylate in Brain Slices

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of FFN102 mesylate, a fluorescent false neurotransmitter, for the study of dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2) function in acute brain slice preparations. FFN102 offers a powerful tool to visualize and quantify the activity of individual dopaminergic synapses, providing critical insights into the mechanisms of dopamine uptake, packaging, and release.

Core Principles of FFN102 Mesylate

FFN102 is a pH-sensitive fluorescent compound that acts as a substrate for both DAT and VMAT2.[1] Its fluorescence emission is significantly higher in neutral environments compared to acidic ones.[2][3] This property is central to its utility: FFN102 is actively transported into dopaminergic neurons via DAT and then packaged into synaptic vesicles by VMAT2. The acidic interior of the synaptic vesicles quenches FFN102 fluorescence. Upon neuronal stimulation and subsequent exocytosis, FFN102 is released into the neutral extracellular space, leading to a measurable increase in fluorescence. Conversely, monitoring the loss of fluorescence from presynaptic terminals can quantify release.[2][3]

FFN102 was specifically designed with high polarity to minimize non-specific tissue labeling and passive diffusion across cell membranes.[2] It exhibits high selectivity for dopaminergic neurons and does not show significant binding to a wide array of other central nervous system receptors, including dopamine and serotonin receptors, making it a clean tool for studying presynaptic dopaminergic activity.[1][2]

Experimental Protocols

Acute Brain Slice Preparation

A reliable method for preparing healthy brain slices is crucial for successful FFN102 imaging. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal viability, particularly for mature animal tissue.[4]

Solutions:

-

NMDG-HEPES aCSF (for perfusion and initial recovery): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2·2H2O, and 10 mM MgSO4·7H2O. The pH should be titrated to 7.3–7.4 with hydrochloric acid.[4]

-

HEPES holding aCSF: 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. The pH should be adjusted to 7.3–7.4 with NaOH.[4]

-

Recording aCSF: 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 24 mM NaHCO3, 12.5 mM glucose, 5 mM HEPES, 2 mM CaCl2·2H2O, and 2 mM MgSO4·7H2O. The pH should be adjusted to 7.3-7.4.[4]

All solutions must be continuously bubbled with carbogen (95% O2/5% CO2).[4][5]

Procedure:

-

Anesthetize the animal and perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.

-

Rapidly dissect the brain and mount it for slicing in a vibratome filled with ice-cold, carbogenated NMDG-HEPES aCSF.

-

Prepare coronal or sagittal slices (typically 200-300 µm thick) of the brain region of interest (e.g., dorsal striatum, substantia nigra, or ventral tegmental area).[2]

-

Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32–34 °C for a brief period (e.g., 12 minutes).[4]

-

Transfer the slices to a holding chamber with HEPES holding aCSF at room temperature for at least 1 hour before experimentation.[4][5]

FFN102 Loading and Imaging

Procedure:

-

Incubate the brain slices in oxygenated aCSF containing 10 µM FFN102 mesylate for 30-45 minutes at room temperature.[2]

-

Transfer the slice to an imaging chamber and perfuse with oxygenated aCSF (1–3 mL/min) for 5–10 minutes to wash out excess FFN102 before imaging.[2]

-

Imaging is typically performed using two-photon microscopy.[2] The excitation maximum of FFN102 is pH-dependent, with a peak at approximately 370 nm at neutral pH and 340 nm in acidic environments.[1] The emission maximum is around 435 nm.[1] For two-photon excitation, a wavelength of 760 nm has been successfully used.[2]

Evoked Release of FFN102

Electrical Stimulation:

-

Local electrical stimulation can be applied through a bipolar electrode placed in the vicinity of the labeled terminals.

-

Stimulation parameters can be varied to study different aspects of release (e.g., 15 Hz for tonic firing).[6]

Chemical Stimulation:

-

High Potassium: Perfusion of the slice with aCSF containing a high concentration of KCl (e.g., 40 mM) for a defined period (e.g., 5 minutes) will depolarize neurons and evoke vesicular release.[2]

-

Pharmacological Agents: Drugs that modulate the dopamine system can be bath-applied to study their effects on FFN102 release. For example, amphetamine (1 µM or 10 µM) can be used to induce non-exocytotic release of FFN102.[2]

Data Presentation

Quantitative Data Summary

| Parameter | Value | Brain Region | Experimental Context | Reference |

| FFN102 Concentration | 10 µM | Dorsal Striatum, Substantia Nigra, Ventral Tegmental Area | Loading of brain slices | [2] |

| FFN102 Incubation Time | 30-45 min | Dorsal Striatum, Substantia Nigra, Ventral Tegmental Area | Loading of brain slices | [2] |

| KCl Concentration | 40 mM | Dorsal Striatum | To evoke exocytotic release | [2] |

| Amphetamine (AMPH) Conc. | 1 µM | Dorsal Striatum | To induce release from presynaptic terminals | [2] |

| Amphetamine (AMPH) Conc. | 10 µM | Substantia Nigra | To induce release from somatodendritic regions | [2] |

| Nomifensine Concentration | 5 µM | Not specified in brain slices, used in cell culture | DAT inhibitor control | [7] |

| Two-Photon Excitation λ | 760 nm | Dorsal Striatum, Substantia Nigra, Ventral Tegmental Area | Imaging of FFN102 | [2] |

| TH-GFP & FFN102 Colocalization | 91.1 ± 1.9% | Dorsal Striatum | Demonstrating selectivity for dopaminergic terminals | [2] |

Signaling Pathways and Experimental Workflows

FFN102 Uptake and Release Pathway

Caption: Cellular pathway of FFN102 uptake and release in dopaminergic neurons.

General Experimental Workflow for FFN102 Brain Slice Imaging

Caption: Standard workflow for FFN102 experiments in acute brain slices.

Logical Flow for Investigating Drug Effects on FFN102 Release

Caption: Decision-making workflow for assessing drug effects on FFN102 release.

This technical guide provides a foundational understanding and practical framework for utilizing FFN102 mesylate in exploratory brain slice studies. By following these protocols and leveraging the unique properties of this fluorescent probe, researchers can gain valuable insights into the intricate workings of the dopaminergic system.

References

- 1. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]

- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]

- 4. digitalcommons.providence.org [digitalcommons.providence.org]

- 5. youtube.com [youtube.com]

- 6. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

Methodological & Application

Application Notes and Protocols for FFN102 Mesylate in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN102 mesylate is a novel, pH-responsive fluorescent false neurotransmitter (FFN) that serves as a powerful tool for the dynamic visualization and functional analysis of dopaminergic neurons in live-cell imaging applications.[1][2][3] As a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), FFN102 selectively accumulates within dopaminergic neurons and their synaptic vesicles.[1][3][4] Its pH-dependent fluorescence allows for the real-time monitoring of vesicular release and DAT activity, making it an invaluable probe in neuroscience research and drug discovery.[1][2]

FFN102 is characterized by its high selectivity for dopaminergic synapses, photostability, and low cellular toxicity, enabling extended time-lapse imaging of sensitive cellular processes.[1] These properties make it a superior alternative to other fluorescent probes that may be prone to oxidation or exhibit higher toxicity.[1] This document provides detailed protocols for the application of FFN102 mesylate in live-cell imaging, along with key quantitative data and workflow diagrams to guide researchers in their experimental design.

Quantitative Data Summary

The following tables summarize the key spectral properties and recommended experimental parameters for FFN102 mesylate.

Table 1: Spectral Properties of FFN102 Mesylate

| Property | Value (at pH 5.0) | Value (at pH 7.4) |

| Excitation Maximum | 340 nm | 370 nm |

| Emission Maximum | ~435 nm | ~435 nm |

Data compiled from multiple sources.[1][4]

Table 2: Recommended Parameters for Live Cell Imaging with FFN102 Mesylate

| Parameter | Recommended Value | Notes |

| Cell Types | Midbrain dopaminergic neurons, PC12 cells, HEK cells transfected with DAT/VMAT2 | Effective in primary cultures and cell lines expressing dopamine transporters.[1][5] |

| FFN102 Concentration | 10 - 50 µM | Optimal concentration may vary depending on the cell type and experimental goals.[3][6] |

| Incubation Time | 10 - 30 minutes | Rapid uptake allows for relatively short loading times.[1][6] |

| Microscopy Technique | Confocal, Two-Photon | Suitable for both standard and advanced fluorescence microscopy techniques.[1][3] |

| Confocal Excitation | 405 nm laser line | |

| Confocal Emission | 405 - 470 nm | [6] |

| Two-Photon Excitation | 760 nm | [1] |

| Two-Photon Emission | 430 - 500 nm | [1] |

| DAT Inhibition Control | 5 µM Nomifensine | Pre-treatment for 10 minutes can be used to confirm DAT-specific uptake.[6] |

| VMAT2 Inhibition Control | Tetrabenazine (TBZ) | Can be used to verify VMAT2-mediated vesicular loading.[7] |

Experimental Protocols

Protocol 1: Measuring Dopamine Transporter (DAT) Activity in Cultured Neurons

This protocol describes the use of FFN102 to measure the rate of uptake by DAT in live midbrain dopaminergic neurons.[6]

Materials:

-

FFN102 mesylate

-

Hanks' Balanced Salt Solution (HBSS)

-

Midbrain dopaminergic neuron culture

-

Nomifensine (DAT inhibitor, for control)

-

Confocal microscope with a 405 nm laser

Procedure:

-

Prepare a 10 µM working solution of FFN102 in HBSS.

-

For control experiments, pre-treat a separate well of neurons with 5 µM nomifensine in HBSS for 10 minutes.[6]

-

Mount the cell culture dish on the confocal microscope and locate a field of view using brightfield illumination.

-

Add the 10 µM FFN102 solution to the cells.

-

Immediately begin a time-series acquisition with image capture every 5 seconds using the 405 nm laser for excitation and collecting emission between 405 nm and 470 nm.[6]

-

Continue imaging for a sufficient duration to observe a clear increase in intracellular fluorescence.

-

To observe FFN102 dynamics upon depolarization, add 50 mM KCl to the cells after the initial uptake phase.[6]

-

Analyze the rate of fluorescence intensity increase inside the cells over time to determine the rate of FFN102 uptake through DAT.[6]

Protocol 2: Imaging Dopaminergic Terminals in Acute Brain Slices

This protocol details the procedure for labeling and imaging dopaminergic terminals in acute mouse brain slices using two-photon microscopy.[1]

Materials:

-

FFN102 mesylate

-

Artificial cerebrospinal fluid (ACSF), continuously oxygenated

-

Acute mouse brain slices containing the striatum

-

Two-photon microscope with a tunable laser

Procedure:

-

Prepare acute brain slices according to standard laboratory procedures.

-

Allow slices to recover in oxygenated ACSF.

-

Incubate the slices in ACSF containing FFN102 (concentration to be optimized, typically in the µM range) for approximately 30 minutes.

-

Transfer the slices to the perfusion chamber of the two-photon microscope and allow them to wash in perfusing ACSF for 5-10 minutes before imaging.[1]

-

Visualize dopaminergic terminals at a depth of >30 µm in the slice.[1]

-

Excite FFN102 at 760 nm and collect emission in the range of 440-500 nm.[1]

-

To study evoked release, electrical stimulation can be applied to the tissue while imaging the loss of FFN102 fluorescence from individual terminals.

Visualizations

Dopamine Neurotransmission Pathway

Caption: FFN102 uptake and release pathway in a dopaminergic synapse.

Experimental Workflow for FFN102 Live Cell Imaging

Caption: General workflow for a live cell imaging experiment using FFN102.

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]

- 3. FFN102 (Mini 102), Fluorescent DAT and VMAT2 substrate (CAS 1234064-11-9) | Abcam [abcam.com]

- 4. FFN 102 mesylate | Fluorescent Transporter Probes | Tocris Bioscience [tocris.com]

- 5. Electroactive fluorescent false neurotransmitter FFN102 partially replaces dopamine in PC12 cell vesicles [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

- 7. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FFN102 Mesylate in Two-Photon Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a valuable tool for investigating dopaminergic systems.[1] It is a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), allowing for the visualization and functional analysis of dopamine neurons and their synapses.[1][2] FFN102 is pH-sensitive, exhibiting different excitation maxima at physiological and acidic pH, which enables the study of neurotransmitter release from synaptic vesicles.[1][2] This document provides detailed application notes and protocols for the use of FFN102 mesylate in two-photon excitation microscopy.

Physicochemical and Fluorescence Properties

FFN102 mesylate is a polar compound designed to minimize non-specific labeling and passive diffusion across cell membranes.[2] Its fluorescence is pH-dependent, a key feature for monitoring the release of vesicular contents into the extracellular space.[2][3]

| Property | Value | Reference |

| Molecular Weight | 335.76 g/mol | |

| Formula | C₁₁H₁₀NClO₃·CH₃SO₃H | |

| One-Photon Excitation Maxima | 340 nm (at pH 5.0), 370 nm (at pH 7.5) | [1] |

| Two-Photon Excitation Wavelength | 760 nm | [2] |

| Emission Maximum | 435 nm (independent of pH) | [1] |

| Emission Range for Imaging | 430-470 nm or 440-500 nm | [2] |

| Purity | ≥98% (HPLC) | |

| Solubility | 20 mM in water (with gentle warming), 100 mM in DMSO | [1] |

Mechanism of Action and Signaling Pathway

FFN102 is actively taken up from the extracellular space into dopaminergic neurons by the dopamine transporter (DAT). Once inside the neuron, it is packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). The acidic environment of the synaptic vesicle protonates FFN102, altering its fluorescence properties. Upon neuronal stimulation and subsequent exocytosis, FFN102 is released into the synaptic cleft where the pH is neutral, leading to a change in its fluorescence intensity. This property allows for the optical measurement of dopamine release and reuptake at the level of individual synapses.[2][3]

Figure 1: Cellular uptake and trafficking of FFN102.

Experimental Protocols

Stock Solution Preparation

-

Solvent Selection : FFN102 mesylate is soluble in both water and DMSO.[1] For live-cell imaging, it is recommended to prepare a stock solution in DMSO to facilitate dilution into aqueous imaging media.

-

Concentration : Prepare a 10 mM stock solution in DMSO. For a 1 mg vial of FFN102 mesylate (MW: 335.76), this would require approximately 298 µL of DMSO.

-

Storage : Store the stock solution at -20°C or -80°C, protected from light.[4]

Protocol 1: Two-Photon Imaging of FFN102 in Acute Brain Slices

This protocol is adapted from Rodriguez et al. (2013).[2]

Materials:

-

FFN102 mesylate stock solution (10 mM in DMSO)

-

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

-

Acute brain slices (e.g., striatal slices from TH-GFP transgenic mice)

-

Two-photon microscope with a tunable Ti:Sapphire laser

-

Perfusion chamber for brain slices

Procedure:

-

Slice Preparation : Prepare acute brain slices (e.g., 300 µm thick) using a vibratome in ice-cold, oxygenated aCSF.

-

Incubation : Incubate the slices in aCSF containing 10 µM FFN102 for 30 minutes at 32-34°C.

-

Washing : Transfer the slices to a perfusion chamber and wash with fresh, oxygenated aCSF for 5-10 minutes before imaging.

-

Two-Photon Imaging :

-

Locate the region of interest (e.g., dorsal striatum) at a depth of >30 µm.

-

Set the two-photon excitation wavelength to 760 nm .

-

Collect the emitted fluorescence using a bandpass filter in the range of 430-470 nm or 440-500 nm .

-

For simultaneous imaging with other fluorophores, such as GFP, use an appropriate second excitation wavelength (e.g., 910 nm for GFP) and corresponding emission filter (e.g., 510-580 nm for GFP).

-

Expected Results:

Selective labeling of dopaminergic cell bodies and terminals. The fluorescence intensity will decrease upon stimulation that evokes neurotransmitter release.

Figure 2: Workflow for FFN102 imaging in brain slices.

Data Interpretation and Applications

The use of FFN102 enables the investigation of several key aspects of dopaminergic neurotransmission:

-

Anatomical Identification : Selective labeling of dopamine neurons and their projections allows for detailed morphological studies.[2]

-

Dopamine Transporter Activity : The rate of FFN102 uptake can be used as a measure of DAT function.

-

Vesicular Release Dynamics : By monitoring the decrease in fluorescence upon stimulation, the kinetics of dopamine release from individual synapses can be studied.[2][3]

-

Drug Screening : FFN102 can be used in assays to screen for compounds that modulate DAT or VMAT2 activity.

Troubleshooting

-

Low Signal :

-

Increase the incubation time or concentration of FFN102.

-

Ensure the imaging depth is appropriate for your sample and microscope setup.

-

Check the alignment and power of the two-photon laser.

-

-

High Background :

-

Ensure adequate washing after incubation to remove unbound FFN102.

-

Optimize the imaging parameters (e.g., laser power, detector gain) to maximize the signal-to-noise ratio.

-

-

Phototoxicity :

-

Minimize the laser power and exposure time to reduce phototoxicity, especially in live-cell imaging.

-

By following these guidelines, researchers can effectively utilize FFN102 mesylate for high-resolution, functional imaging of the dopaminergic system.

References

- 1. rndsystems.com [rndsystems.com]

- 2. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for FFN102 Mesylate Staining in Cultured Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a selective substrate for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1] Its pH-sensitive fluorescence makes it a valuable tool for studying dopamine uptake and release. FFN102 exhibits greater fluorescence emission in neutral environments compared to acidic ones, such as the interior of synaptic vesicles. This property allows for the optical measurement of synaptic vesicle content release into the extracellular space.[1][2] The excitation maximum of FFN102 shifts from 340 nm at pH 5 to 370 nm at pH 7.5, with an emission maximum of 435 nm at both pH levels.[1] These characteristics make it suitable for live-cell imaging of dopaminergic neurons.

This document provides a detailed protocol for the application of FFN102 mesylate in staining cultured neurons, with a primary focus on live-cell imaging to monitor DAT activity and vesicular release. It is important to note that while FFN102 has been successfully used in acute brain slices, its application in cultured neurons has presented challenges, with some studies reporting difficulties in observing uptake, potentially due to lower expression levels of DAT or VMAT2 in vitro.[2] An alternative probe, FFN200, has been suggested as more effective for labeling dopaminergic neurons in culture.

Materials and Reagents

-

FFN102 mesylate

-

Cultured neurons on coverslips or imaging dishes

-

Hanks' Balanced Salt Solution (HBSS)

-

Neurobasal medium or other appropriate culture medium

-

Nomifensine (DAT inhibitor, for control)

-

Potassium chloride (KCl) solution (for depolarization)

-

Confocal or fluorescence microscope with appropriate filter sets

Data Presentation

Table 1: FFN102 Mesylate Properties and Recommended Concentrations

| Property | Value | Reference |

| Molecular Weight | 335.76 g/mol (may vary by batch) | [1] |

| Excitation Maxima | 340 nm (pH 5), 370 nm (pH 7.5) | [1] |

| Emission Maximum | 435 nm (at both pH 5 and 7.5) | [1] |

| Recommended Concentration (Live Imaging) | 10 µM | [3] |

| Recommended Concentration (Fixed Imaging) | 50 µM (optimization may be required) | |

| DAT Inhibitor Control | 5 µM Nomifensine | [3] |

| Depolarization Stimulus | 50 mM KCl | [3] |

Experimental Protocols

Protocol 1: Live-Cell Imaging of FFN102 Uptake and Release in Cultured Dopaminergic Neurons

This protocol is adapted from established methods for live-cell imaging of FFN102 in midbrain dopaminergic neurons.[3]

1. Preparation of Solutions:

-

FFN102 Stock Solution: Prepare a stock solution of FFN102 mesylate in a suitable solvent (e.g., DMSO or water) at a concentration of 1-10 mM. Store protected from light at -20°C.

-

Imaging Buffer: Use HBSS or a similar physiological buffer.

-

FFN102 Working Solution: Dilute the FFN102 stock solution in imaging buffer to a final concentration of 10 µM immediately before use.[3]

-

Nomifensine Control Solution: Prepare a 5 µM solution of nomifensine in imaging buffer.[3]

-

Depolarization Solution: Prepare a 50 mM KCl solution in imaging buffer.[3]

2. Staining Procedure:

-

Wash cultured neurons once with pre-warmed imaging buffer.

-

For control experiments, pre-incubate a subset of the cultured neurons with 5 µM nomifensine for 10 minutes at room temperature.[3]

-

Add the 10 µM FFN102 working solution to the cultured neurons. For the control group, add the FFN102 working solution containing 5 µM nomifensine.

-

Immediately begin time-lapse imaging to monitor the uptake of FFN102.

3. Imaging Parameters:

-

Microscope: A confocal microscope is recommended for optimal signal-to-noise ratio.

-

Excitation: Use a 405 nm laser line.[3]

-

Emission: Collect emission between 405 nm and 470 nm.[3]

-

Time-lapse: Acquire images every 5 seconds to measure the rate of fluorescence increase within the cells, which corresponds to the rate of FFN102 uptake.[3]

4. Monitoring Release:

-

Once sufficient FFN102 uptake is observed (i.e., a clear fluorescent signal within the neurons), induce depolarization by adding the 50 mM KCl solution.

-

Continue time-lapse imaging to observe the dynamics of FFN102 release, which will be seen as a decrease in intracellular fluorescence.

Protocol 2: General Staining of Cultured Neurons (Potential for Optimization)

While challenges have been reported, some evidence suggests that FFN102 can stain cultured neurons, possibly at higher concentrations. The following is a general starting point for optimization.

1. Staining:

-

Wash cultured neurons with an appropriate buffer.

-

Incubate the neurons with FFN102 at a concentration of 50 µM.

-

Incubation time may need to be optimized (e.g., 15-60 minutes).

-

Wash the cells to remove excess dye.

2. Imaging:

-

Image the cells using the same excitation and emission parameters as in Protocol 1.

Troubleshooting

-

Low or No Signal: As noted, FFN102 uptake may be limited in some cultured neuron preparations due to low DAT or VMAT2 expression.[2] If no signal is observed, consider the following:

-

Confirm the health and maturity of the dopaminergic neuron culture.

-

Increase the concentration of FFN102 (e.g., up to 50 µM), though this may increase background fluorescence.

-

Increase the incubation time.

-

Consider using an alternative probe such as FFN200, which has been shown to be more effective in cultured neurons.

-

Visualizations

Caption: Experimental workflow for FFN102 live-cell imaging.

Caption: FFN102 uptake and release pathway in dopaminergic neurons.

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent false neurotransmitter reveals functionally silent dopamine vesicle clusters in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

Application Notes and Protocols for Quantifying Dopamine Release with FFN102 Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN102 mesylate is a novel, pH-responsive fluorescent false neurotransmitter (FFN) that serves as a powerful tool for the optical measurement of dopamine release.[1] As a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), FFN102 selectively labels dopaminergic neurons and their synaptic terminals.[1] Its fluorescence is highly sensitive to the surrounding pH, exhibiting greater emission in the neutral extracellular environment compared to the acidic interior of synaptic vesicles.[1][2] This property allows for the real-time visualization and quantification of dopamine release at the level of individual synapses.[1][3] These application notes provide detailed protocols for the use of FFN102 mesylate in quantifying dopamine release, along with a summary of its key quantitative properties.

Mechanism of Action

FFN102 is actively transported into dopaminergic neurons via DAT. Once inside the neuron, it is packaged into synaptic vesicles by VMAT2. The acidic environment within the vesicles (pH ~5.5) quenches the fluorescence of FFN102. Upon neuronal stimulation and subsequent exocytosis, the vesicles fuse with the presynaptic membrane, releasing their contents, including FFN102, into the synaptic cleft. The neutral pH of the extracellular space (pH ~7.4) causes a significant increase in FFN102 fluorescence, which can be measured optically to quantify dopamine release.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters of FFN102 mesylate.

| Parameter | Value | Reference |

| Excitation Maximum (pH 5.0) | 340 nm | [1] |

| Excitation Maximum (pH 7.4) | 370 nm | [1] |

| Emission Maximum | 453 nm | [1] |

| Molecular Weight | 353.68 g/mol | |

| Purity | >98% |

| Experiment | Concentration | Effect | Reference |

| Inhibition of Dopamine Reuptake | 4-40 µM | Prolonged the decay of the evoked dopamine signal, indicating DAT inhibition. | [1] |

| Labeling Dopaminergic Neurons (Acute Brain Slices) | 10 µM | Selective labeling of dopaminergic cell bodies and terminals. | [1] |

| Live-Cell DAT Imaging | 10 µM | Measurement of FFN102 uptake rate into midbrain dopaminergic neurons. | [4] |

| Evoked Release (KCl stimulation) | 40 mM KCl | Loss of fluorescent signal from presynaptic terminals and an increase in background fluorescence. | [1] |

| Evoked Release (Electrical Stimulation) | 10 Hz | Increase in fluorescence intensity at puncta and in the surrounding background. | [1] |

| Amphetamine-Induced Release | 1 µM AMPH | Increased rate of fluorescence loss from dopaminergic neurons. | [1] |

Experimental Protocols

Protocol 1: Labeling and Imaging Dopamine Release in Acute Brain Slices

This protocol describes the methodology for loading FFN102 into acute brain slices and imaging its release upon stimulation.

Materials:

-

FFN102 mesylate

-

Artificial cerebrospinal fluid (aCSF)

-

Microscope (two-photon or confocal)

-

Stimulation electrodes

Procedure:

-

Slice Preparation: Prepare acute brain slices from the region of interest (e.g., dorsal striatum) and maintain them in oxygenated aCSF.

-

FFN102 Loading: Incubate the slices in aCSF containing 10 µM FFN102 for 30 minutes.

-

Wash: Transfer the slices to FFN102-free aCSF and wash for at least 30 minutes to remove background fluorescence.

-

Imaging Setup: Place a slice in the recording chamber of the microscope and perfuse with oxygenated aCSF.

-

Baseline Imaging: Acquire baseline fluorescence images using an appropriate excitation wavelength (e.g., 760 nm for two-photon microscopy) and emission filter (e.g., 430-470 nm).[1]

-

Stimulation: Induce dopamine release by either local electrical stimulation (e.g., with a bipolar electrode) or by perfusing the slice with aCSF containing a high concentration of potassium chloride (e.g., 40 mM).

-

Image Acquisition: Capture a time-series of images before, during, and after stimulation to monitor the changes in FFN102 fluorescence.

-

Data Analysis: Measure the fluorescence intensity changes in specific regions of interest, such as individual synaptic puncta and the surrounding background, to quantify the amount and kinetics of dopamine release.

Protocol 2: Measuring DAT Activity in Live Cells

This protocol outlines the steps for measuring the rate of FFN102 uptake by dopaminergic neurons in culture, providing a functional readout of DAT activity.[4]

Materials:

-

FFN102 mesylate

-

Cultured dopaminergic neurons

-

Hanks' Balanced Salt Solution (HBSS)

-

Confocal microscope

-

DAT inhibitor (e.g., nomifensine) for control experiments

Procedure:

-

Cell Preparation: Plate dopaminergic neurons in a suitable imaging dish.

-

Control (Optional): To confirm specificity, pre-treat a separate well of cells with a DAT inhibitor (e.g., 5 µM nomifensine) for 10 minutes.[4]

-

Imaging Setup: Place the imaging dish on the stage of a confocal microscope.

-

FFN102 Application: Add 10 µM FFN102 in HBSS to the cells.[4]

-

Time-Lapse Imaging: Immediately begin acquiring a time-series of images at a set interval (e.g., every 5 seconds) using a 405 nm laser for excitation and collecting emission between 405 nm and 470 nm.[4]

-

Data Analysis: Measure the rate of increase in fluorescence intensity inside the cells over time to determine the rate of FFN102 uptake through DAT.[4]

Conclusion

FFN102 mesylate is a valuable and versatile tool for the direct visualization and quantification of dopamine neurotransmission. Its pH-dependent fluorescence provides a robust method for measuring dopamine release from individual presynaptic terminals. The protocols outlined in this document provide a framework for utilizing FFN102 to investigate both the spatial and temporal dynamics of dopamine signaling in various experimental preparations.

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

Application Notes and Protocols for FFN102 Mesylate: A Guide to Data Acquisition and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN102 mesylate is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for investigating dopamine neurotransmission.[1][2] As a selective substrate for the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT2), FFN102 allows for the specific labeling and functional analysis of dopaminergic neurons.[1] Its pH-sensitive fluorescence provides a dynamic range for monitoring key processes such as dopamine uptake, vesicular loading, and synaptic release.[1][2] These application notes provide detailed protocols for the use of FFN102 mesylate in experimental settings, along with workflows for data acquisition and analysis.

Mechanism of Action

FFN102 is actively transported into dopaminergic neurons via DAT. Once inside the cytoplasm, it is packaged into synaptic vesicles by VMAT2.[1] The fluorescence of FFN102 is pH-dependent, exhibiting lower intensity in the acidic environment of synaptic vesicles and a significant increase in fluorescence upon release into the neutral pH of the extracellular space during exocytosis.[1][2][3] This property allows for the real-time visualization of dopamine release.

Signaling Pathway and Cellular Transport

The following diagram illustrates the uptake and release pathway of FFN102 in dopaminergic neurons.

Caption: FFN102 uptake and release pathway in dopaminergic neurons.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of FFN102 mesylate.

Table 1: Photophysical Properties

| Property | Value | pH Condition | Reference |

| Excitation Maximum | 340 nm | 5.0 | [1] |

| Excitation Maximum | 370 nm | 7.4 | [1] |

| Emission Maximum | 453 nm | 5.0 & 7.4 | [1] |

| pKa | 6.2 | - | [1] |

Table 2: Experimental Parameters

| Parameter | Value | Application | Reference |

| Loading Concentration (Brain Slices) | 10 µM | Labeling dopaminergic terminals | [1] |

| Loading Time (Brain Slices) | 30-45 min | Labeling dopaminergic terminals | [1] |

| Loading Concentration (Cultured Neurons) | 10 µM | Measuring DAT uptake rate | [4] |

| DAT Inhibitor (Control) | 5 µM Nomifensine | Confirming DAT-specific uptake | [4] |

| Depolarization Agent | 40-50 mM KCl | Inducing exocytosis | [1][4] |

| Calcium Channel Blocker (Control) | 200 µM CdCl₂ | Confirming Ca²⁺-dependent release | [1] |

| Amphetamine Concentration | 1 µM | Inducing FFN102 release | [1] |

Experimental Protocols

Protocol 1: Labeling Dopaminergic Neurons in Acute Brain Slices

Objective: To selectively label dopaminergic neurons and their processes in acute brain tissue for visualization and functional studies.

Materials:

-

FFN102 mesylate

-

Artificial cerebrospinal fluid (ACSF), oxygenated (95% O₂, 5% CO₂)

-

Vibratome

-

Incubation chamber

-

Imaging chamber (e.g., Warner Instruments QE-1)

-

Two-photon or confocal microscope

Procedure:

-

Prepare acute 300-µm-thick coronal brain slices using a vibratome.

-

Allow slices to recover for 1 hour at room temperature in oxygenated ACSF.

-

Prepare a 10 µM FFN102 solution in oxygenated ACSF.

-

Incubate the slices in the FFN102 solution for 30-45 minutes at room temperature.

-

Transfer the slices to an imaging chamber and perfuse with oxygenated ACSF for 5-10 minutes to wash out excess probe.

-

Proceed with imaging using a two-photon or confocal microscope. For two-photon imaging of FFN102, an excitation wavelength of 760 nm can be used.[1]

Protocol 2: Measuring Activity-Dependent FFN102 Release

Objective: To optically measure the release of FFN102 from presynaptic terminals upon neuronal stimulation.

Materials:

-

FFN102-loaded brain slices (prepared as in Protocol 1)

-

ACSF containing 40 mM KCl

-

Perfusion system

-

Time-lapse imaging setup

Procedure:

-

Following the loading and wash steps in Protocol 1, acquire baseline fluorescence images of the FFN102-labeled terminals.

-

Switch the perfusion to ACSF containing 40 mM KCl for 5 minutes to induce depolarization-dependent exocytosis.

-

Continuously acquire images during the KCl perfusion to monitor the change in FFN102 fluorescence.

-

Observe for a decrease in fluorescence within individual puncta (representing release from vesicles) and a potential increase in background fluorescence (representing FFN102 entering the neutral extracellular space).[1]

-

For control experiments, perform the same procedure in the presence of 200 µM CdCl₂ to block calcium channels and confirm that release is calcium-dependent.[1]

Data Acquisition and Analysis Workflow

The following diagrams outline the workflows for data acquisition and subsequent analysis.

Data Acquisition Workflow

Caption: Workflow for FFN102 data acquisition.

Data Analysis Workflow

Caption: Workflow for analyzing FFN102 fluorescence data.

Concluding Remarks

FFN102 mesylate is a versatile and specific tool for the study of dopaminergic neurotransmission. By following the detailed protocols and workflows outlined in these application notes, researchers can effectively label dopaminergic neurons, visualize synaptic vesicle release, and quantify the dynamics of dopamine transporter activity. Careful implementation of control experiments is crucial for robust and interpretable results.

References

- 1. Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Fluorescent dopamine tracer resolves individual dopaminergic synapses and their activity in the brain | Semantic Scholar [semanticscholar.org]

- 3. elifesciences.org [elifesciences.org]

- 4. Fluorescent false neurotransmitter (FFN) live-cell DAT imaging [protocols.io]

Application Notes and Protocols: Optimal Concentration of FFN102 Mesylate for Neuronal Loading

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the optimal use of FFN102 mesylate, a fluorescent false neurotransmitter, for loading into neurons. FFN102 is a valuable tool for studying dopamine neurotransmission, as it acts as a substrate for both the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[1][2] Its pH-sensitive fluorescence allows for the visualization of both neurotransmitter uptake and release.[1][3][4]

Data Presentation: Quantitative Parameters for FFN102 Mesylate Neuronal Loading

The following tables summarize the key quantitative data for optimal FFN102 mesylate loading in different neuronal preparations.

Table 1: Recommended Loading Concentrations and Incubation Times

| Preparation Type | FFN102 Mesylate Concentration | Incubation Time | Washing Time |

| Acute Brain Slices (e.g., striatum) | 10 µM | 30 - 45 minutes | 5 - 10 minutes |

| Cultured Midbrain Dopaminergic Neurons | 10 µM | 10 - 30 minutes (optimization recommended) | 5 - 10 minutes |

Table 2: Control Experiments for Specificity

| Control | Reagent | Concentration | Pre-incubation Time | Application | Purpose |

| DAT Inhibition | Nomifensine | 1 µM or 5 µM | 10 minutes | Co-incubate with FFN102 | To confirm DAT-dependent uptake of FFN102.[5][6] |